N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-13-19(31-21(27-13)15-6-9-17(29-2)18(12-15)30-3)10-11-26-20(28)14-4-7-16(8-5-14)22(23,24)25/h4-9,12H,10-11H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLDHUGIRFKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide typically involves multi-step organic reactionsSpecific reagents and conditions may include the use of N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent and N-Methylmorpholine (NMM) as a base in a dimethylformamide (DMF) medium .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Therapeutic Applications
Research indicates that this compound may have several potential therapeutic applications:
- Anticancer Activity : Due to its structural features, it may inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis.
- Antimicrobial Properties : Its ability to inhibit microbial growth suggests potential use as an antibacterial or antifungal agent.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives similar to N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide:
- Antibacterial Activity : A study evaluated various thiazole derivatives for their antibacterial efficacy against common pathogens. Results indicated significant activity against E. coli and S. aureus at concentrations as low as 1 µg/mL .
- Anticancer Research : Investigations into structurally related compounds have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction .
- Biochemical Pathways : Research has demonstrated that thiazole derivatives can modulate biochemical pathways related to inflammation and oxidative stress reduction .
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and trifluoromethyl group are key to its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-methyl-4-(trifluoromethyl)-2-(3,4-dimethoxyphenyl)benzamide
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, methoxy groups, and a trifluoromethyl benzamide moiety. Its IUPAC name is this compound. The molecular formula is C22H26N2O4S, with a molecular weight of 446.6 g/mol.
Research indicates that compounds containing thiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:
- Inhibition of Kinase Activity : Similar thiazole derivatives have been shown to inhibit kinases involved in cancer progression. For instance, compounds with structural similarities have demonstrated effectiveness against RET kinase, which plays a role in several types of cancer .
- Induction of Apoptosis : Studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, leading to increased cell death rates in tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for kinase inhibition and cytotoxicity |
| Methoxy Groups | Enhance solubility and may influence binding affinity |
| Trifluoromethyl Group | Increases lipophilicity and possibly alters pharmacokinetics |
Research has shown that modifications in the phenyl and thiazole rings can significantly affect the compound's potency against various cancer cell lines .
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of thiazole derivatives similar to this compound. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, demonstrating promising potential as anticancer agents .
- Kinase Inhibition : Another study focused on the synthesis and evaluation of benzamide derivatives for their RET kinase inhibitory activity. Compounds structurally related to this compound showed moderate to high potency against RET kinase in ELISA-based assays .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide, and how can they be methodologically addressed?
- Synthesis Challenges : The compound’s structural complexity—including the thiazole ring, trifluoromethyl group, and dimethoxy substituents—requires precise regioselectivity and stability under reaction conditions. For example, thiazole ring formation often involves cyclization of thioamides with α-halo ketones, but competing side reactions (e.g., oxidation of methoxy groups) must be minimized by using inert atmospheres and low temperatures .
- Methodology : Optimize reaction conditions using Design of Experiments (DoE) to balance temperature, solvent polarity (e.g., ethanol or dioxane), and stoichiometry. For example, refluxing in ethanol with glacial acetic acid as a catalyst has been effective for similar thiazole derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl carbon at δ 120–125 ppm).
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
- FT-IR : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide moiety).
- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-simulated NMR shifts) to resolve ambiguities .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?
- Physicochemical Impact : The -CF₃ group enhances lipophilicity (logP ↑), improving membrane permeability, while its electron-withdrawing nature stabilizes the benzamide moiety against hydrolysis. This is critical for in vitro assays requiring prolonged stability in buffered solutions .
- Reactivity Considerations : Fluorine’s electronegativity may polarize adjacent bonds, affecting nucleophilic substitution or cycloaddition reactions. For example, meta-substitution on the benzamide ring can sterically hinder electrophilic attacks .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s bioactivity and optimizing its pharmacokinetic profile?
- In Silico Modeling :
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses where the thiazole ring engages in π-π stacking and the -CF₃ group occupies hydrophobic pockets .
- ADMET Prediction : Use SwissADME or pkCSM to forecast bioavailability, CYP450 metabolism, and blood-brain barrier penetration. Adjust substituents (e.g., methyl vs. ethyl groups) to reduce hepatic clearance .
Q. How can researchers resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?
- Root Cause Analysis :
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. HEK293), serum concentration, or incubation time may alter results. Standardize protocols using CLSI guidelines .
- Compound Degradation : Verify stability under assay conditions via LC-MS. For example, oxidation of the thiazole sulfur or demethylation of methoxy groups can generate inactive metabolites .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers during scale-up?
- Chromatographic Methods :
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients for enantiomer resolution.
- Prep-HPLC : Optimize mobile phase pH (e.g., 0.1% TFA) to enhance peak separation for regioisomers .
- Alternative Approaches : Membrane-based technologies (e.g., nanofiltration) or crystallization-induced asymmetric transformation (CIAT) can reduce solvent waste and improve yield .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
